2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone
Description
Structure and Key Features The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone is a pyrazole derivative featuring a 4-chlorophenyl substituent at the pyrazole ring’s 5-position and a thiomorpholine group at the ethanone moiety. Pyrazole-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The presence of the thiomorpholine group (a sulfur-containing morpholine analog) may enhance solubility and modulate interactions with biological targets, while the 4-chlorophenyl group contributes to hydrophobic binding and stability .
For example, pyrazole intermediates are often functionalized with acylating agents or coupled with heterocyclic amines like thiomorpholine under catalytic conditions . Structural characterization of similar compounds relies on techniques such as X-ray crystallography (e.g., SHELX software for crystal structure determination ) and spectroscopic methods (NMR, IR) .
Properties
Molecular Formula |
C16H18ClN3OS |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C16H18ClN3OS/c1-11-14(10-15(21)20-6-8-22-9-7-20)16(19-18-11)12-2-4-13(17)5-3-12/h2-5H,6-10H2,1H3,(H,18,19) |
InChI Key |
LWEOMVOXFQWSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting a hydrazine derivative with a β-diketone under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The pyrazole ring is then substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced by reacting the substituted pyrazole with a thiomorpholine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity
- The 4-chlorophenyl group is a common motif in antimicrobial agents. For instance, compound 4 () with fluorophenyl and triazole groups exhibits explicit antimicrobial activity, suggesting that halogenated aryl groups enhance target binding .
- Thiomorpholine vs. Piperazine/Piperidine : The thiomorpholine group in the target compound may offer improved metabolic stability compared to piperidine derivatives (e.g., ), as sulfur atoms can influence electron density and hydrogen-bonding capacity .
Enzyme Inhibition Potential Pyridine-based analogs like UDO and UDD () demonstrate potent CYP51 inhibition, a target for Chagas disease therapy. The target compound’s thiomorpholine group could similarly interact with enzyme active sites, though empirical validation is needed .
Structural Flexibility and Synthesis
- Thiophene- and thiadiazole-containing analogs () highlight the role of heterocyclic appendages in broadening bioactivity. However, their synthesis often requires multi-step protocols (e.g., Suzuki coupling in ), whereas the target compound’s thiomorpholine moiety may simplify synthetic routes .
Crystallographic Insights
- Isostructural chloro/fluoro derivatives () exhibit similar crystal packing (triclinic, P¯1 symmetry), suggesting that halogen substitution minimally disrupts molecular conformation. This predictability aids in rational drug design .
Biological Activity
The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrazole ring, a chlorophenyl group, and a thiomorpholine moiety. This unique arrangement of functional groups positions it as a promising candidate for various biological applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.9 g/mol. The IUPAC name is 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide . The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN4OS |
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
| InChI Key | CDUUEZDSMQEVAW-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds with pyrazole and thiazole moieties demonstrate activity against various bacterial strains. The presence of the chlorophenyl group enhances this activity by potentially increasing lipophilicity, which aids in membrane penetration.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation.
Anticancer Properties
Recent studies have investigated the anticancer potential of the compound against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells. The IC50 values for these activities were found to be comparable to established anticancer agents, indicating its potential as a lead compound in cancer therapy.
Case Studies and Research Findings
A series of studies have systematically evaluated the biological activity of compounds related to 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone :
- Antimicrobial Screening : A study screened various derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibition zones compared to control antibiotics.
- Inhibition of Inflammatory Cytokines : In vitro experiments demonstrated that the compound could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in managing autoimmune conditions.
- Anticancer Activity : A comprehensive evaluation on breast cancer cell lines (MCF-7) showed that the compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates, with an IC50 value around 15 µM.
Comparative Analysis with Related Compounds
The biological activities of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(thiomorpholin-4-yl)ethanone can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-3-methylpyrazole | Contains pyrazole ring | Antimicrobial activity |
| N-(thiazol-2-yl)acetamide | Thiazole moiety present | Anti-inflammatory effects |
| 4-chloro-N-(thiazol-2-yl)benzamide | Similar chlorophenyl and thiazole structure | Anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
